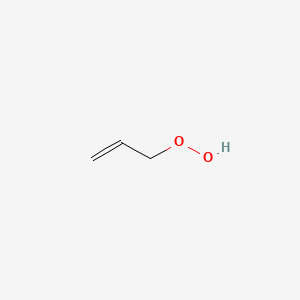
Hydroperoxide, 2-propenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroperoxide, 2-propenyl can be synthesized through the hydroperoxidation of allyl compounds. One common method involves the reaction of allyl alcohol with hydrogen peroxide in the presence of a catalyst such as tungstic acid or molybdenum compounds. The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to 25°C, and a slightly acidic to neutral pH.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroperoxide, 2-propenyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form epoxides or other oxygenated products.
Reduction: It can be reduced to allyl alcohol using reducing agents such as lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as titanium or vanadium compounds are often used.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like phosphorus tribromide or thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Allyl alcohol.
Substitution: Various substituted allyl compounds.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 2-propenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of epoxides and other valuable organic compounds.
Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroperoxide, 2-propenyl involves the generation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity is primarily due to the presence of the hydroperoxy group, which can undergo homolytic or heterolytic cleavage to produce radicals or ions.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, tert-butyl: Another organic hydroperoxide with a different alkyl group.
Cumene hydroperoxide: Used in the industrial production of phenol and acetone.
Methyl hydroperoxide: A simpler hydroperoxide with a methyl group.
Comparison: Hydroperoxide, 2-propenyl is unique due to its allylic structure, which imparts different reactivity compared to other hydroperoxides. For example, its allylic position makes it more susceptible to oxidation and radical formation, which can be advantageous in certain synthetic applications.
Eigenschaften
CAS-Nummer |
6069-42-7 |
|---|---|
Molekularformel |
C3H6O2 |
Molekulargewicht |
74.08 g/mol |
IUPAC-Name |
3-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-2-3-5-4/h2,4H,1,3H2 |
InChI-Schlüssel |
LYPJURWUGVQBTD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
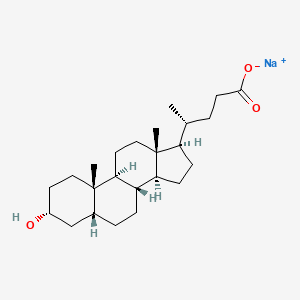
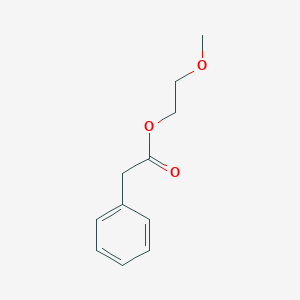
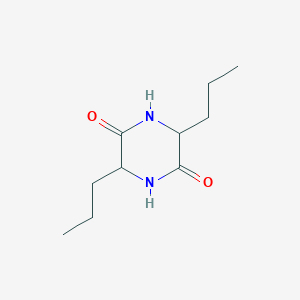
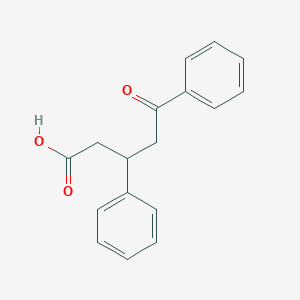
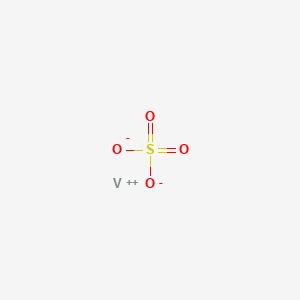
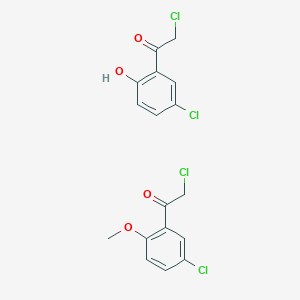
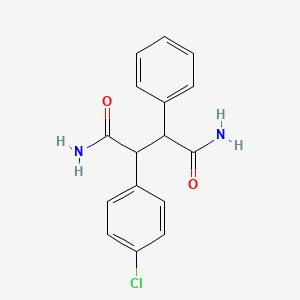

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
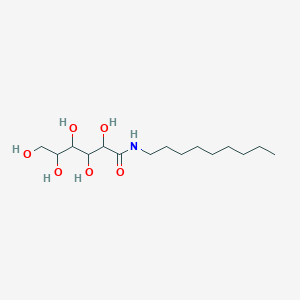
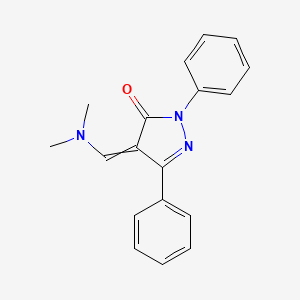
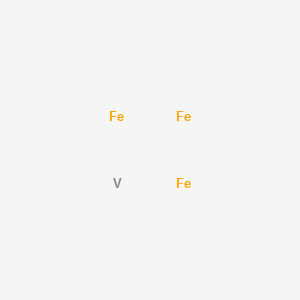
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
